Butylcyclopentane
Overview
Description
Butylcyclopentane is an organic compound with the molecular formula C₉H₁₈. It is a cycloalkane, specifically a cyclopentane ring with a butyl group attached. This compound is part of the larger family of cycloalkanes, which are known for their ring structures composed entirely of carbon and hydrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butylcyclopentane can be synthesized through various methods, including:
Alkylation of Cyclopentane: One common method involves the alkylation of cyclopentane with butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Hydrogenation of Butylcyclopentene: Another method involves the hydrogenation of butylcyclopentene using a catalyst like palladium on carbon under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of butylcyclopentene. This process is carried out in large reactors where the conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Butylcyclopentane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form butylcyclopentanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to butylcyclopentanol using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of light or a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of ultraviolet light or a catalyst.
Major Products Formed:
Oxidation: Butylcyclopentanone.
Reduction: Butylcyclopentanol.
Substitution: Butylcyclopentyl chloride or butylcyclopentyl bromide.
Scientific Research Applications
Butylcyclopentane has various applications in scientific research, including:
Chemistry: It is used as a solvent and as an intermediate in organic synthesis.
Biology: It is studied for its potential effects on biological systems, particularly in the context of lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used as a drug.
Industry: It is used in the production of specialty chemicals and as a component in certain types of lubricants and fuels.
Mechanism of Action
The mechanism of action of butylcyclopentane is primarily related to its chemical reactivity. In oxidation reactions, it acts as a substrate that is converted to butylcyclopentanone. In reduction reactions, it is reduced to butylcyclopentanol. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Cyclopentane: A simpler cycloalkane with a five-membered ring and no substituents.
Methylcyclopentane: A cyclopentane ring with a methyl group attached.
Ethylcyclopentane: A cyclopentane ring with an ethyl group attached.
Comparison: Butylcyclopentane is unique among cycloalkanes due to the presence of a butyl group, which increases its molecular weight and alters its physical and chemical properties compared to simpler cycloalkanes like cyclopentane and methylcyclopentane
Properties
IUPAC Name |
butylcyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-2-3-6-9-7-4-5-8-9/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGHKONXGGSVDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174351 | |
Record name | Butylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2040-95-1 | |
Record name | Butylcyclopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2040-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butylcyclopentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butylcyclopentane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butylcyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYLCYCLOPENTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E6J1J5JP6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary methods for synthesizing butylcyclopentane?
A: this compound can be synthesized through the aldol condensation of cyclopentanone and butanal, followed by a hydrodeoxygenation (HDO) step []. This approach yields high-density (0.82 g mL–1) jet-fuel range cycloalkanes, including this compound, with an overall yield of approximately 80% [].
Q2: Which catalysts are effective in the synthesis of this compound?
A: Research indicates that magnesium–aluminum hydrotalcite (MgAl-HT) exhibits high activity as a catalyst for the solvent-free aldol condensation of cyclopentanone and butanal []. This effectiveness is attributed to the synergy between strong base and weak acid sites on the MgAl-HT surface []. For the HDO step, bimetallic Ni–Pd/SiO2 catalysts demonstrate higher activity compared to monometallic Ni/SiO2 and Pd/SiO2 catalysts [].
Q3: What are the thermodynamic properties of this compound?
A: Studies have determined the low-temperature thermodynamic properties of this compound, including heat capacity, heat of fusion, triple point, and purity []. These measurements were conducted using adiabatic calorimetry, and from this data, thermodynamic functions were calculated for both solid and liquid states across a temperature range of 10-370 K [].
Q4: How does the addition of a butyl group influence the reactivity of cyclopentane?
A: Research comparing the reactivity of various substituted cyclopentanes and cyclohexanes with cumyloxyl radicals reveals that the butyl group influences site-selectivity in C-H bond oxidation []. While cyclopentanes generally functionalize at the C-1 position, the presence of a butyl group, as in butylcyclohexane, shifts the site-selectivity away from C-1 and towards C-3 and C-4 []. This shift is attributed to the increasing steric bulk of the substituent [].
Q5: Beyond fuel applications, are there other areas where this compound derivatives are studied?
A: Yes, this compound derivatives are explored for their use in synthesizing various heterocyclic compounds. For instance, tert-butylcyclopentane serves as a scaffold for creating fused pyrimidin-4-ones [, ] and 1,3-oxazines and 1,3-thiazines [, ]. These heterocyclic compounds hold potential in medicinal chemistry and drug discovery.
Q6: What analytical techniques are employed to characterize this compound and its derivatives?
A: Various spectroscopic methods are used to characterize this compound and its derivatives. Infrared (IR) spectroscopy helps identify functional groups and analyze molecular vibrations []. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and DEPT experiments, provides information about the structure, connectivity, and stereochemistry of these compounds []. Additionally, Distortionless Enhancement by Polarization Transfer (DEPT) and Nuclear Overhauser Effect (NOE) measurements are used to elucidate the stereochemistry and spatial arrangement of atoms within the molecules [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.